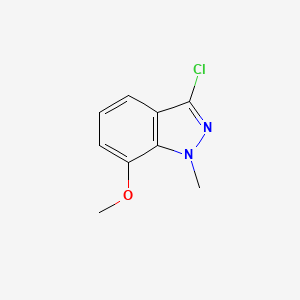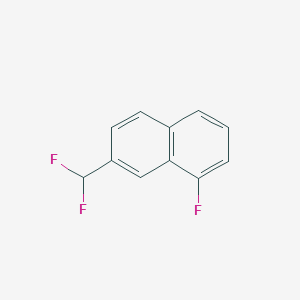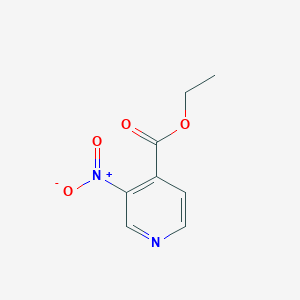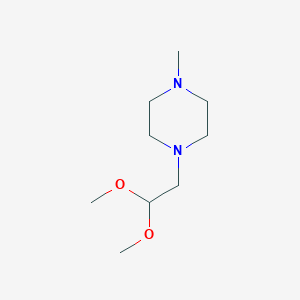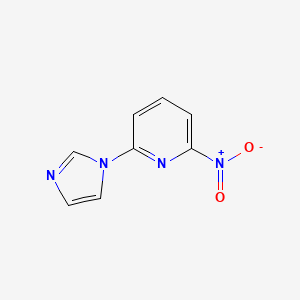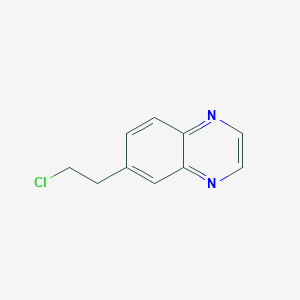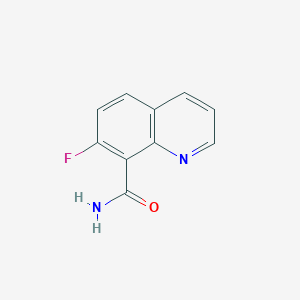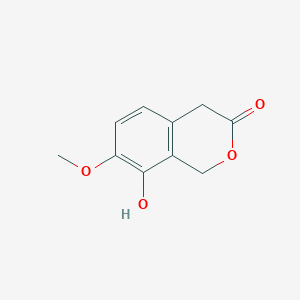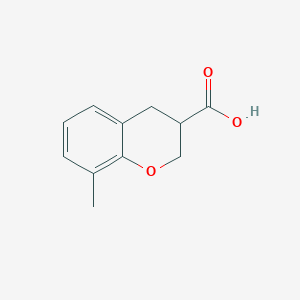
2-Chloro-5-(2-methoxyethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methoxyethoxy)pyrazine is a heterocyclic compound with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methoxyethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methoxyethoxy)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation Reactions: Pyrazine N-oxides are the major products.
Reduction Reactions: Reduced pyrazine derivatives are formed.
Scientific Research Applications
2-Chloro-5-(2-methoxyethoxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: A precursor in the synthesis of 2-Chloro-5-(2-methoxyethoxy)pyrazine.
5-(2-Methoxyethoxy)pyrazine: A related compound with similar structural features.
2-Chloro-3-(2-methoxyethoxy)pyrazine: Another derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxyethoxy group on the pyrazine ring makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-5-(2-methoxyethoxy)pyrazine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
NIPXYXQMCHZHQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


